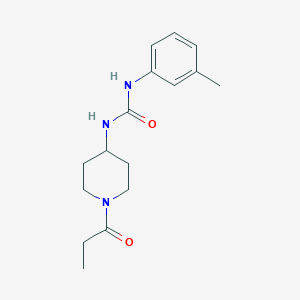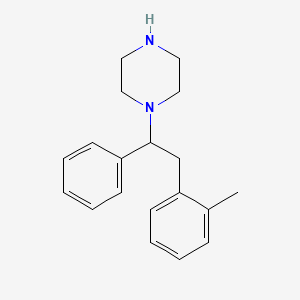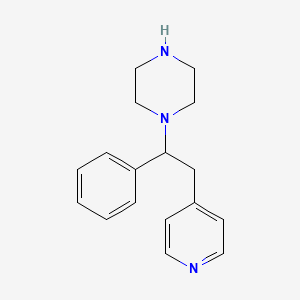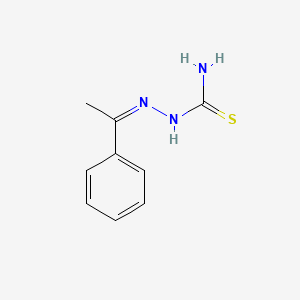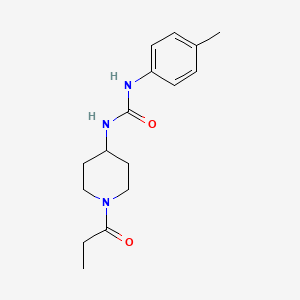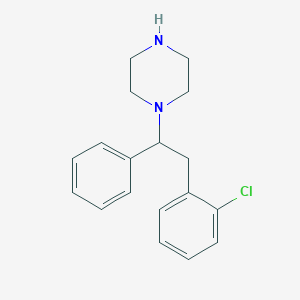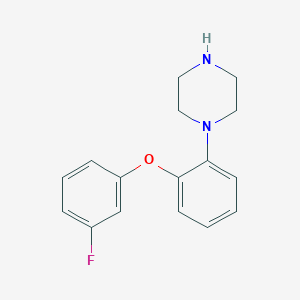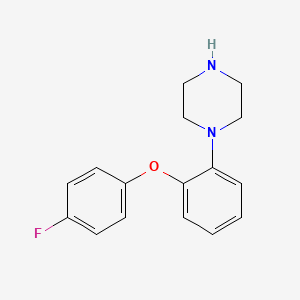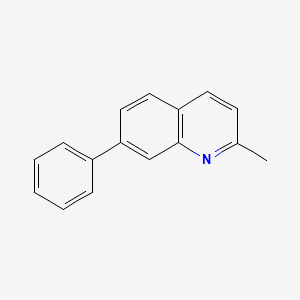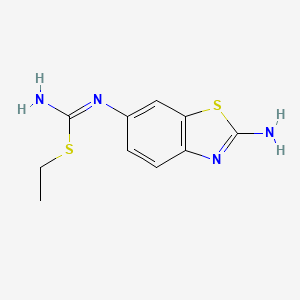
1-(2-Methoxyphenyl)-4-pentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metoxifenil)-4-pentilpiperazina es un compuesto químico que pertenece a la familia de las piperazinas. Las piperazinas son una clase de compuestos orgánicos que contienen un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-metoxifenil)-4-pentilpiperazina típicamente involucra la reacción de 1-(2-metoxifenil)piperazina con un haluro de pentilo en condiciones básicas. La reacción se puede llevar a cabo en un solvente como acetonitrilo, con una base como carbonato de potasio para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción generalmente se refluja durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
Para la producción a escala industrial, la síntesis se puede optimizar utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mejores rendimientos. El uso de catalizadores como Yb(OTf)3 también puede mejorar la eficiencia de la reacción y la selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metoxifenil)-4-pentilpiperazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxilo se puede oxidar para formar un derivado de fenol.
Reducción: El anillo de piperazina se puede reducir para formar una amina secundaria.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden utilizar en condiciones ácidas.
Reducción: Se puede utilizar gas hidrógeno con un catalizador de paladio para la reducción del anillo de piperazina.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en presencia de una base como hidruro de sodio.
Principales productos formados
Oxidación: Derivados de fenol.
Reducción: Aminas secundarias.
Sustitución: Varios derivados de piperazina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(2-Metoxifenil)-4-pentilpiperazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar para estudiar las interacciones de los derivados de piperazina con los objetivos biológicos.
Industria: Se puede utilizar en la producción de polímeros y otros materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 1-(2-metoxifenil)-4-pentilpiperazina implica su interacción con objetivos moleculares específicos, como los receptores en el sistema nervioso central. Puede actuar como un agonista o un antagonista en estos receptores, modulando su actividad y dando lugar a varios efectos fisiológicos. Las vías exactas involucradas dependen de los receptores específicos y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metoxifenil)piperazina: Carece de la cadena pentilo, lo que la hace menos lipofílica.
1-(2-Hidroxifenil)-4-pentilpiperazina: Tiene un grupo hidroxilo en lugar de un grupo metoxilo, lo que puede afectar su reactividad e interacciones con los objetivos biológicos.
1-(2-Metoxifenil)-4-butilpiperazina: Tiene una cadena alquílica más corta, lo que puede influir en su solubilidad y farmacocinética.
Unicidad
1-(2-Metoxifenil)-4-pentilpiperazina es única debido a su combinación específica de un grupo metoxifenilo y una cadena pentilo, que confieren propiedades químicas y biológicas distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-3-4-7-10-17-11-13-18(14-12-17)15-8-5-6-9-16(15)19-2/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
Clave InChI |
KOQVTIBXMDYTOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



